Hepatic Half-Life in Rats: Pindone vs. Warfarin, Diphacinone, and Brodifacoum
In a controlled laboratory study measuring hepatic persistence of sublethal anticoagulant doses in rats, pindone demonstrated the shortest half-life among all compounds tested. This directly contrasts with warfarin's intermediate persistence and brodifacoum's extreme longevity, establishing pindone as the least persistent option with reduced secondary poisoning hazard to predators and scavengers [1].
| Evidence Dimension | Hepatic half-life (t1/2) in rat liver following sublethal exposure |
|---|---|
| Target Compound Data | 2 days |
| Comparator Or Baseline | Warfarin: 26.2 days; Diphacinone: 3 days; Brodifacoum: 113.5 days |
| Quantified Difference | Pindone half-life is 13.1× shorter than warfarin, 1.5× shorter than diphacinone, and 56.8× shorter than brodifacoum |
| Conditions | Laboratory rat (Rattus norvegicus) liver tissue analysis following sublethal oral dosing; half-life calculated from residue decay curves |
Why This Matters
Procurement decisions involving site-specific secondary poisoning risk assessment require this 56-fold half-life differential to predict environmental persistence and non-target wildlife exposure windows.
- [1] Fisher P, O'Connor C, Wright G, Eason CT. Persistence of Anticoagulant Rodenticides in Rat Livers. Department of Conservation, New Zealand; 2003. View Source
